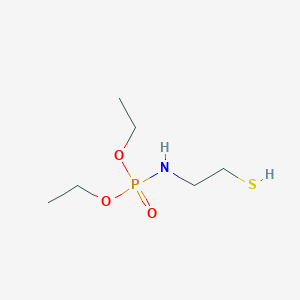
Diethyl N-(2-sulfanylethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy(2-mercaptoethylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of both amino and phosphine oxide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethoxy(2-mercaptoethylamino)phosphine oxide typically involves the reaction of diethoxyphosphine with 2-mercaptoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(C2H5O)2P+HSCH2CH2NH2→(C2H5O)2P(O)SCH2CH2NH2
Industrial Production Methods: In an industrial setting, the production of diethoxy(2-mercaptoethylamino)phosphine oxide may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol and methanol, and the reaction is typically carried out at elevated temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: Diethoxy(2-mercaptoethylamino)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Diethoxy(2-mercaptoethylamino)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of diethoxy(2-mercaptoethylamino)phosphine oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These interactions can lead to the formation of coordination complexes with metals or the modification of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or modulation of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- Dimethylphosphine oxide
- Diphenylphosphine oxide
- Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide
Comparison: Diethoxy(2-mercaptoethylamino)phosphine oxide is unique due to the presence of both amino and mercapto groups, which provide additional sites for chemical modification and interaction. This distinguishes it from other phosphine oxides, which may lack these functional groups and, consequently, have different reactivity and applications.
Eigenschaften
CAS-Nummer |
77713-15-6 |
|---|---|
Molekularformel |
C6H16NO3PS |
Molekulargewicht |
213.24 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylamino)ethanethiol |
InChI |
InChI=1S/C6H16NO3PS/c1-3-9-11(8,10-4-2)7-5-6-12/h12H,3-6H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
OMAAWZXDBQEZIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NCCS)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


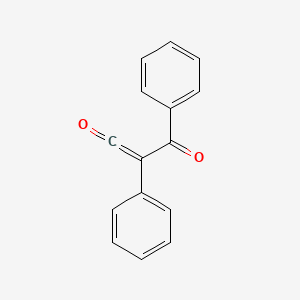


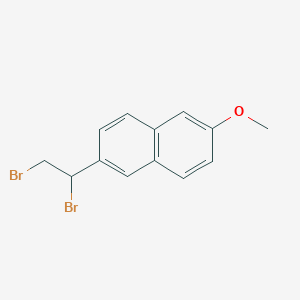
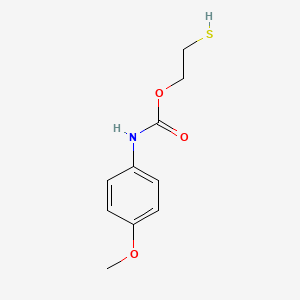
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
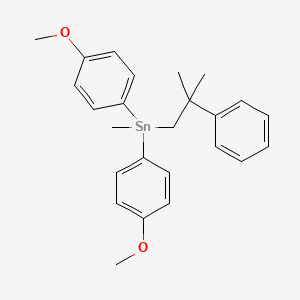

![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)

![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
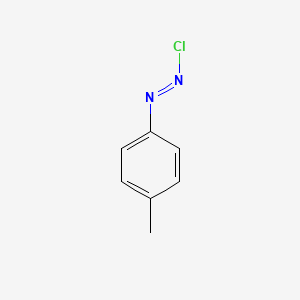
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
